Bam-12P
Overview
Description
Bam 12P is a Pro-Met-enkephalin precursor, isolated from bovine adrenal medulla.
Scientific Research Applications
Peptide Synthesis and Biological Activity
- The compound has been used in the synthesis of peptides with biological activity, such as in the production of α-Melanotropin (α-MSH), a peptide hormone with various functions including pigmentation and anti-inflammatory effects (Guttmann & Boissonnas, 1959).
Enzymatic and Histochemical Studies
- It is involved in enzymatic processes and histochemical studies, indicating its importance in various biological reactions and signaling pathways (Gossrau, 1977).
Research on Melanocyte-Stimulating Activity
- The compound's derivatives have been synthesized and evaluated for their melanocyte-stimulating activity, which is significant in understanding skin coloration and certain endocrine functions (Schnabel & Li, 1960).
Role in Central Nervous System (CNS)
- Studies suggest its relevance in the central nervous system, particularly in excitatory neurotransmission, which is crucial for understanding neurological functions and disorders (Kulikov, Grigor’ev, & Ragulin, 1997).
Biological Activity in Peptide Research
- It is a key component in the synthesis of peptides that have shown corticotropin-releasing and melanocyte-stimulating activities, contributing to the understanding of hormonal regulation and stress response (Li, Schnabel, Chung, & Lo, 1961).
Application in Tissue Culture
- The compound and its derivatives have been crucial in the growth and maintenance of mammalian cells in tissue culture, indicating its essential role in cellular metabolism and function (Eagle, Oyama, Levy, Horton, & Fleischman, 1956).
Neuroprotective Activity Research
- Research on analogues of glycyl-L-prolyl-L-glutamic acid, related to this compound, has shown neuroprotective properties, which are significant for neurological and neurodegenerative disease studies (Trotter, Brimble, Harris, Callis, & Sieg, 2005).
Mechanism of Action
Target of Action
Bam-12P, also known as “L-Glutamic acid, N-(1-(N(2)-(N-(N-(N(2)-(N(2)-(N-(N-(N-(N-L-tyrosylglycyl)glycyl)-L-phenylalanyl)-L-methionyl)-L-arginyl)-L-arginyl)-L-valyl)glycyl)-L-arginyl)-L-prolyl)-” or “Bam 12P”, is an endogenous opioid peptide . It primarily targets the human κ-opioid receptor (hKOR) and CXCR7 . The hKOR plays a crucial role in pain perception, while CXCR7 is involved in various physiological processes including immune response and development .
Mode of Action
This compound activates the hKOR with an EC50 of 101 nM and a pEC50 of 6.99 . It also acts as a ligand for CXCR7 with an EC50 of 175 nM . This means that this compound binds to these receptors and triggers a response, which leads to changes in the cell.
Biochemical Pathways
Given its targets, it is likely involved in the opioid signaling pathway, which is associated with pain perception, and the cxcr7 signaling pathway, which is involved in immune response and development .
Result of Action
This compound shows potent opiate activity in guinea-pig ileum assay with an IC50 of 15.5 nM . This suggests that this compound can effectively bind to opioid receptors and trigger a response, which could potentially lead to analgesic effects.
Biochemical Analysis
Biochemical Properties
Bam-12P plays a significant role in biochemical reactions. It can activate the human κ-opioid receptor (hKOR) with an EC50 of 101 nM and a pEC50 of 6.99 . It is also a ligand for CXCR7 with an EC50 of 175 nM . The spatial structure of this compound and its analogues have been studied, and it has been found that the spatial structures correspond to a set of low-energy potentially physiologically active conformations of the natural dodecapeptide .
Cellular Effects
It is known that this compound shows potent opiate activity
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with specific receptors. It can activate the human κ-opioid receptor (hKOR) and is a ligand for CXCR7
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H97N21O16S/c1-34(2)50(57(96)75-33-48(87)76-42(15-9-26-72-62(68)69)58(97)83-27-10-16-45(83)56(95)81-43(59(98)99)21-22-49(88)89)82-54(93)40(14-8-25-71-61(66)67)79-52(91)39(13-7-24-70-60(64)65)78-53(92)41(23-28-100-3)80-55(94)44(30-35-11-5-4-6-12-35)77-47(86)32-73-46(85)31-74-51(90)38(63)29-36-17-19-37(84)20-18-36/h4-6,11-12,17-20,34,38-45,50,84H,7-10,13-16,21-33,63H2,1-3H3,(H,73,85)(H,74,90)(H,75,96)(H,76,87)(H,77,86)(H,78,92)(H,79,91)(H,80,94)(H,81,95)(H,82,93)(H,88,89)(H,98,99)(H4,64,65,70)(H4,66,67,71)(H4,68,69,72)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYPNFYYCUMEW-ALRMXQJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H97N21O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75513-71-2 | |
Record name | Bam 12P | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075513712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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